2-Formyl-4-methylbenzoic acid

Vue d'ensemble

Description

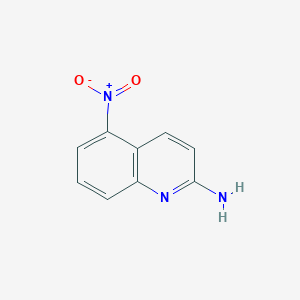

“2-Formyl-4-methylbenzoic acid” is a chemical compound with the molecular formula C9H8O3 . It has an average mass of 164.158 Da and a monoisotopic mass of 164.047348 Da . It is also known by other names such as “4-Formyl-2-methylbenzoesäure” in German, “4-Formyl-2-methylbenzoic acid” in English, and “Acide 4-formyl-2-méthylbenzoïque” in French .

Molecular Structure Analysis

The molecular structure of “2-Formyl-4-methylbenzoic acid” consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving “2-Formyl-4-methylbenzoic acid” are not available, reactions at the benzylic position are very important for synthesis problems .Physical And Chemical Properties Analysis

“2-Formyl-4-methylbenzoic acid” is a solid substance . It has a molecular weight of 164.16 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Ligand Formation

- Schiff-base Ligands Synthesis: A study described the synthesis of Schiff base ligands using 3-Formyl-2-hydroxy-5-methylbenzoic acid, which is closely related to 2-Formyl-4-methylbenzoic acid. These ligands were characterized by various analytical methods (Cui Qing-xia, 2006).

Bioorthogonal Chemistry

- Boron-Nitrogen Heterocycle Formation: In another study, 2-formylphenylboronic acid was combined with 4-hydrazinylbenzoic acid to form a stable boron-nitrogen heterocycle. This reaction demonstrates potential for protein conjugation and is applicable under physiologically compatible conditions (Ozlem Dilek et al., 2015).

Computational Chemistry

- Stability and Reactivity of Derivatives: A study utilized semi-empirical methods to analyze the stability and reactivity of cyclopolic acid compounds and their derivatives, including structures similar to 2-Formyl-4-methylbenzoic acid. This research provides insights into the chemical properties of these compounds (A. Arsyad et al., 2021).

Cyclization Studies

- Cyclization of Isomeric Compounds: Research on the cyclization of isomeric compounds related to 2-Formyl-4-methylbenzoic acid sheds light on the reaction pathways and the formation of different products, contributing to the understanding of reaction mechanisms in organic chemistry (M. Kočevar et al., 1982).

Antibiotic Constituents

- Synthesis of Aromatic Constituents: Aromatic constituents found in calichemicin antibiotics were synthesized, including derivatives of 2-Formyl-4-methylbenzoic acid. This research contributes to the development of novel antibiotics (K. V. Laak, H. Scharf, 1989).

Lichen Depsidone Synthesis

- Total Synthesis of Psoromic Acid: The synthesis of psoromic acid, a lichen depsidone, involved functionalization of compounds related to 2-Formyl-4-methylbenzoic acid. This research highlights the use of isopropyl ethers as phenol protective groups (T. Sala, M. V. Sargent, 1979).

Crystal Structure Analysis

- X-ray Crystal Analysis: The crystal and molecular structures of compounds related to 2-Formyl-4-methylbenzoic acid were determined, providing valuable data for understanding the molecular configurations and interactions in these compounds (A. Covarrubias-Zúñiga et al., 2002).

Coordination Polymers

- Cobalt Complexes Formation: Research on the formation of cobalt complexes with 3,5-dinitro-4-methylbenzoic acid, which is structurally related to 2-Formyl-4-methylbenzoic acid, revealed insights into the self-assembly and structure of coordination polymers (V. Pedireddi, S. Varughese, 2004).

Enzymatic Hydrolysis

- Hydrolysis by Skin Microsomes: A study investigated the hydrolysis of parabens to 4-hydroxybenzoic acid by skin microsomes, which is relevant to the metabolism of compounds like 2-Formyl-4-methylbenzoic acid in dermal applications (C. Jewell et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has a warning signal word, and the hazard statements include H302: Harmful if swallowed . Precautionary measures include avoiding breathing dust, avoiding release to the environment, and wearing protective gloves . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

2-formyl-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTNCPAVKHDOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711443 | |

| Record name | 2-Formyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-methylbenzoic acid | |

CAS RN |

61099-10-3 | |

| Record name | 2-Formyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B3274530.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B3274564.png)

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)

![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)